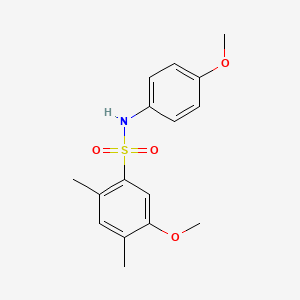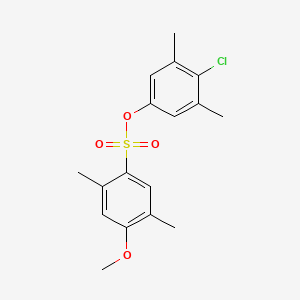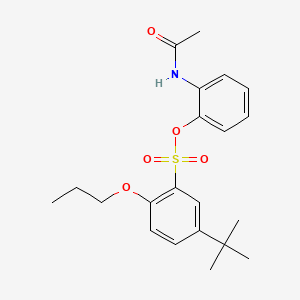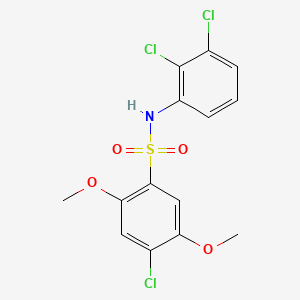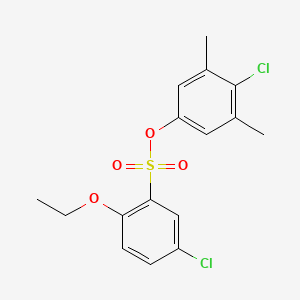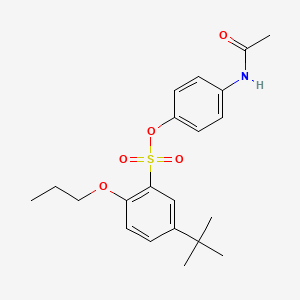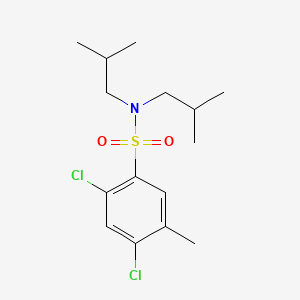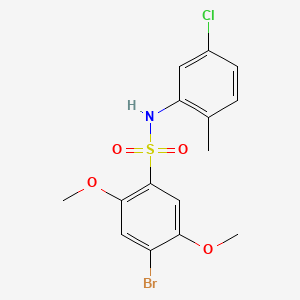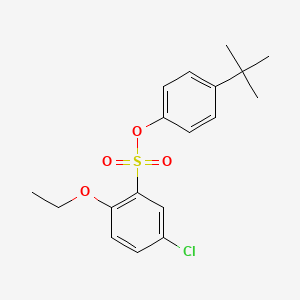
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate, also known as TBPEBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPEBS is a sulfonate ester that is used as a reagent in organic synthesis and as a substrate for enzyme assays. In
Mécanisme D'action
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a substrate for arylsulfatase, an enzyme that catalyzes the hydrolysis of sulfonate esters. Upon hydrolysis, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate releases 5-chloro-2-ethoxybenzene-1-sulfonic acid, which can be detected using various analytical techniques. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used to study the mechanism of arylsulfatase activity and to identify potential inhibitors of this enzyme.
Biochemical and Physiological Effects:
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate does not have any known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions. However, it should be handled with care as it can cause eye and skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is a stable, non-toxic compound that is easy to handle and store. It is also relatively inexpensive and readily available from commercial suppliers. However, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate does have some limitations. It is not soluble in water and requires the use of organic solvents for dissolution. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate may not be suitable for all enzyme assays as it is only a substrate for arylsulfatase.
Orientations Futures
There are several future directions for the use of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. One potential application is in the development of new arylsulfatase inhibitors for use in drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a starting point for the synthesis of new sulfonate esters that may have improved inhibitory activity. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used to study the mechanism of other sulfatase enzymes, which may have implications for the treatment of certain diseases. Finally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a building block for the synthesis of other sulfonate esters, which may have applications in materials science and other fields.
Conclusion:
In conclusion, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a sulfonate ester that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is relatively straightforward, and it has been used in various scientific research applications, including organic synthesis, enzyme assays, and drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a substrate for arylsulfatase, and its hydrolysis can be used to study the mechanism of this enzyme and to identify potential inhibitors. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments, including its stability, non-toxicity, and availability from commercial suppliers. However, it does have some limitations, including its solubility and specificity for arylsulfatase. There are several future directions for the use of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research, including the development of new arylsulfatase inhibitors and the synthesis of other sulfonate esters.
Méthodes De Synthèse
The synthesis of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves the reaction of 4-tert-butylphenol with 5-chloro-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate as a white solid in good yield. The purity of the product can be confirmed by NMR spectroscopy and HPLC analysis.
Applications De Recherche Scientifique
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used in various scientific research applications, including organic synthesis, enzyme assays, and drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and other sulfonate esters. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has also been used as a substrate for enzyme assays, particularly for the detection of arylsulfatase activity. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used in drug discovery as a potential inhibitor of arylsulfatase, which is involved in the metabolism of certain drugs.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-5-22-16-11-8-14(19)12-17(16)24(20,21)23-15-9-6-13(7-10-15)18(2,3)4/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYLXKMRCKZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



